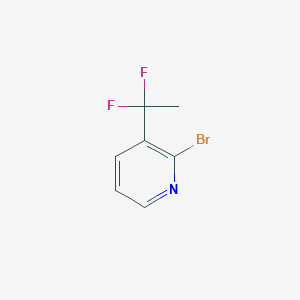
2-Bromo-3-(1,1-difluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(1,1-difluoroethyl)pyridine is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoroethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1,1-difluoroethyl)pyridine typically involves the bromination of 3-(1,1-difluoroethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-3-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoroethyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the compounds formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(1,1-difluoroethyl)pyridine
- 3-Bromo-2-(1,1-difluoroethyl)pyridine
- 2-Bromo-4-(1,1-difluoroethyl)pyridine
Uniqueness
2-Bromo-3-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the bromine and difluoroethyl groups influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic and pharmaceutical compounds .
Properties
CAS No. |
2344849-53-0 |
|---|---|
Molecular Formula |
C7H6BrF2N |
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-bromo-3-(1,1-difluoroethyl)pyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 |
InChI Key |
HVAASPKWCSOJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



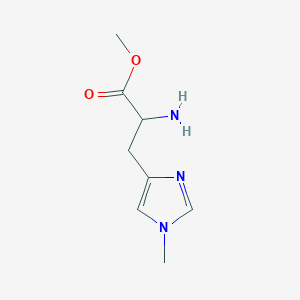
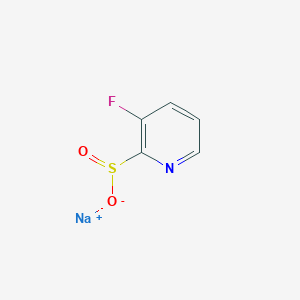


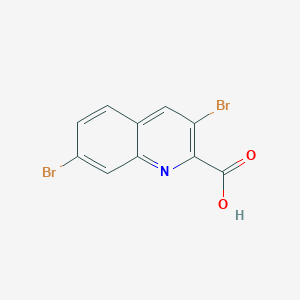
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)


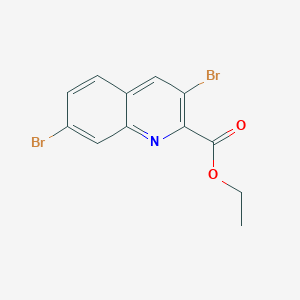
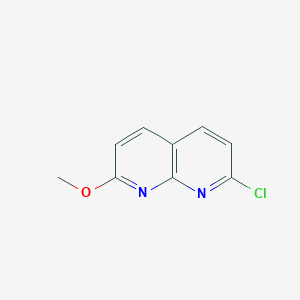
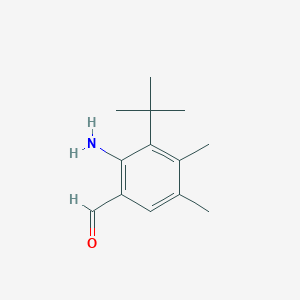
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
